An In-depth Technical Guide to (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid represents a synthetically accessible yet under-investigated molecule within the broader class of quinolinone derivatives. This technical guide provides a comprehensive overview of this compound, addressing the current literature gap by proposing a robust synthetic pathway and outlining detailed characterization methodologies. While direct biological data for this specific molecule is not extensively available, this guide synthesizes information from closely related analogues to postulate its therapeutic potential and to provide a foundational framework for future research and development. We will delve into the synthesis of the 4-methyl-2-quinolinone core, explore the nuances of its N-alkylation to introduce the acetic acid moiety, and discuss the critical aspects of structural verification. Furthermore, by examining the well-documented biological activities of analogous quinolinone structures, we will highlight promising avenues for investigation, particularly in the realms of antimicrobial and anticancer research.
Introduction: The Quinolinone Scaffold in Medicinal Chemistry
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant biological activities.[1][2] These N-heterocyclic compounds are isosteric to coumarins and isomeric to 4-quinolones, and their derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antitumor, anti-inflammatory, antioxidant, and antidepressant effects.[3] The versatility of the quinolinone ring system, which allows for substitution at various positions, provides a rich platform for the design and synthesis of novel therapeutic agents. This guide focuses on a specific derivative, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, providing a detailed roadmap for its synthesis and characterization, thereby enabling its exploration in drug discovery programs.
Synthesis of the Core Scaffold: 4-Methyl-2-quinolinone
The synthesis of the target compound commences with the preparation of the foundational 4-methyl-2-quinolinone (also known as 4-methyl-1H-quinolin-2-one or its tautomer, 4-methyl-2-hydroxyquinoline). Several synthetic routes are available, with the choice often depending on the availability of starting materials and desired scale. A common and effective method is the cyclization of an appropriate aniline derivative with a β-ketoester.
Experimental Protocol: Synthesis of 4-Methyl-2-quinolinone
This protocol is based on established methods for the synthesis of 4-hydroxy-2-quinolone analogues.[4]
Materials:
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Aniline
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Ethyl acetoacetate
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Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst (e.g., BiCl₃)[4]
-
Ethanol
-
Toluene
-
Standard laboratory glassware for organic synthesis
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Heating mantle and magnetic stirrer
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Rotary evaporator
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Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene.
-
Condensation: Heat the reaction mixture to reflux for 2-4 hours to facilitate the initial condensation reaction, forming the corresponding enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling the reaction mixture, carefully add polyphosphoric acid (PPA) in a portion-wise manner. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heating: Heat the mixture to 100-120 °C for 1-2 hours. The high temperature promotes the intramolecular cyclization to form the quinolinone ring.
-
Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude product.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude 4-methyl-2-quinolinone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Causality Behind Experimental Choices:
-
The use of a slight excess of ethyl acetoacetate ensures the complete consumption of the aniline starting material.
-
Polyphosphoric acid acts as both a dehydrating agent and a catalyst to facilitate the intramolecular Friedel-Crafts type cyclization.
-
Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the product, which is typically a solid at room temperature.
N-Alkylation: Introducing the Acetic Acid Moiety
The introduction of the acetic acid group at the N1 position of the 4-methyl-2-quinolinone scaffold is a critical step. This is typically achieved through an N-alkylation reaction with a suitable two-carbon electrophile, followed by hydrolysis of the resulting ester. It is important to note that 2-quinolinones are ambident nucleophiles, meaning they can undergo alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[5] The reaction conditions, including the choice of base and solvent, play a crucial role in determining the regioselectivity of this transformation.[5][6]
Experimental Protocol: Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
This proposed protocol is based on the well-documented N-alkylation of quinolinone and quinazolinone systems.[5][7]
Step 1: N-Alkylation to form Ethyl (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetate
Materials:
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4-Methyl-2-quinolinone
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Ethyl bromoacetate
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Standard laboratory glassware for organic synthesis under anhydrous conditions
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Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 4-methyl-2-quinolinone (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes, then add ethyl bromoacetate (1.2 equivalents) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude ethyl (4-methyl-2-oxo-2H-quinolin-1-yl)-acetate can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Hydrolysis to (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
Materials:
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Ethyl (4-methyl-2-oxo-2H-quinolin-1-yl)-acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
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Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Saponification: Dissolve the ester from Step 1 in a mixture of THF and water. Add an excess of lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. This will precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.
Causality and Self-Validation:
-
The use of a polar aprotic solvent like DMF and a base like K₂CO₃ generally favors N-alkylation.[5] For substrates where O-alkylation is a significant side reaction, stronger bases like sodium hydride in THF can be employed to generate the enolate, which can then be alkylated.
-
The progress of both the alkylation and hydrolysis steps should be meticulously monitored by TLC to ensure complete conversion and to identify the formation of any side products.
-
The final product's identity and purity must be confirmed by spectroscopic methods as outlined in the next section.
Structural Characterization
Rigorous structural elucidation is paramount to confirm the successful synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and to distinguish it from any potential O-alkylated isomer.
| Analytical Technique | Expected Observations for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid |
| ¹H NMR | - A singlet for the methyl group (CH₃) protons. - A singlet for the methylene protons (CH₂) of the acetic acid moiety. - A characteristic set of aromatic proton signals for the quinolinone ring system. - A broad singlet for the carboxylic acid proton (COOH), which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon. - A signal for the methylene carbon. - A signal for the carbonyl carbon of the carboxylic acid. - A signal for the amide carbonyl carbon (C2) of the quinolinone ring. - A set of signals for the aromatic carbons. |
| FT-IR | - A broad absorption band for the O-H stretch of the carboxylic acid. - A sharp absorption band for the C=O stretch of the carboxylic acid. - A sharp absorption band for the amide C=O stretch of the quinolinone ring. |
| Mass Spectrometry | - The molecular ion peak corresponding to the calculated molecular weight of the compound. - A characteristic fragmentation pattern. |
Postulated Biological Activity and Therapeutic Potential
While specific biological studies on (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid are lacking, the extensive research on related quinolinone derivatives allows for informed postulations regarding its potential therapeutic applications.
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Antimicrobial Activity: Quinolinone derivatives are well-known for their antibacterial and antifungal properties.[2] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] It is plausible that (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid could exhibit similar antimicrobial activities.
-
Anticancer Activity: Numerous quinolinone derivatives have demonstrated significant anticancer and antiproliferative activities.[3][4] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of cell cycle progression. The structural features of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid make it a candidate for evaluation in cancer cell line screening assays.
Future Directions
The synthesis and characterization of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, as outlined in this guide, opens the door to a multitude of research opportunities. Future work should focus on:
-
Biological Screening: A comprehensive evaluation of the compound's antimicrobial and anticancer activities against a panel of relevant pathogens and cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications to the quinolinone ring and the acetic acid side chain to understand the structural requirements for biological activity.
-
Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which the compound exerts its biological effects.
Conclusion
(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid stands as a promising yet unexplored molecule within the pharmacologically significant class of quinolinones. This technical guide has provided a detailed and scientifically grounded framework for its synthesis, characterization, and potential biological evaluation. By leveraging the wealth of knowledge on related compounds, we have laid the groundwork for researchers to confidently embark on the investigation of this novel derivative, with the anticipation of uncovering new therapeutic leads.
Visualizations
Synthetic Pathway
Caption: Proposed synthetic route for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.
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The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. MDPI. [Link]
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